molecular formula C₂₀H₃₀N₂O₄ B1145180 去氟羟基法利普莱 CAS No. 166173-73-5

去氟羟基法利普莱

货号 B1145180
CAS 编号: 166173-73-5
分子量: 362.46
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Desfluoro Hydroxy Fallypride is a derivative of Fallypride , a selective dopamine D2/D3 receptor antagonist . It is used as a radiotracer for Positron Emission Tomography (PET) . Its molecular formula is C₂₀H₃₀N₂O₄ and it has a molecular weight of 362.46 .


Synthesis Analysis

The synthesis of [18F] fallypride, which is related to Desfluoro Hydroxy Fallypride, involves labeling tosyl-fallypride (tosylate precursor) with [18F] fluoride ion using a phase-transfer catalyst in GE’s Tracerlab FX2-N synthesis module . Using low concentrations of K2CO3 is desirable since high concentrations may lead to side products .


Molecular Structure Analysis

The molecular structure of Desfluoro Hydroxy Fallypride is closely related to fluoro compounds . The structure of Desfluoro Hydroxy Fallypride is very similar to its fluoro analogue .


Chemical Reactions Analysis

The synthesis of [18F] fallypride involves a reaction where [18F] fluoride ion reacts with tosyl-fallypride . The reaction is optimized in a micro-reactor for rapid synthesis .

科学研究应用

Drug Delivery Systems

“Desfluoro Hydroxy Fallypride” could be incorporated into hydrogel-based drug delivery systems. These systems can provide controlled release of medications, improving efficacy and reducing side effects. The compound’s properties may enhance the stability and delivery of active pharmaceutical ingredients.

Each of these applications represents a unique field of study where “Desfluoro Hydroxy Fallypride” shows promise. The ongoing research and development in these areas are crucial for the advancement of medical science and the creation of innovative treatments .

安全和危害

There is limited information available on the safety and hazards of Desfluoro Hydroxy Fallypride .

未来方向

The synthesis of [18F] fallypride, which is related to Desfluoro Hydroxy Fallypride, has been improved and characterized in a Huntington’s disease mouse model . The substantial increase in scale expands the applications of droplet radiosynthesis to the production of clinically-relevant amounts of radiopharmaceuticals, and potentially even centralized production of clinical tracers in radiopharmacies .

作用机制

Target of Action

Desfluoro Hydroxy Fallypride is a high-affinity ligand for the dopamine D2/3 receptor in the brain . Dopamine receptors are involved in the pathophysiology of neuropsychiatric diseases, including Huntington’s disease (HD) .

Mode of Action

Desfluoro Hydroxy Fallypride acts as a D2/3R antagonist . It binds to the D2/3 receptors, blocking the interaction between dopamine and its receptors. This interaction can be studied using Positron Emission Tomography (PET) imaging .

Biochemical Pathways

It is known that the compound interacts with the dopamine pathway by binding to d2/3 receptors . This interaction can lead to changes in dopamine signaling, which can have downstream effects on various neurological processes.

Pharmacokinetics

It is known that the compound has a high molar activity, which allows for its use in pet imaging . The compound is prepared by nucleophilic fluorination of an O-tosyl ester precursor . The highest accumulation of the compound has been observed in muscle, liver, kidneys, and brain .

Result of Action

The primary result of Desfluoro Hydroxy Fallypride’s action is a decrease in D2/3 receptor densities in the striatum . This has been observed in both clinical studies and preclinical models of HD . The decrease in D2/3 receptor densities is consistent with the known role of these receptors in HD and other neuropsychiatric disorders.

Action Environment

The action of Desfluoro Hydroxy Fallypride can be influenced by various environmental factors. For instance, the temperature can affect the in vitro affinity of the compound for D2/3 receptors . Additionally, the compound’s action can be studied using different methods, such as conventional heating and microwave-induced radiofluorination . These methods can potentially influence the compound’s action, efficacy, and stability.

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for Desfluoro Hydroxy Fallypride involves the conversion of Fallypride to Desfluoro Fallypride, followed by the introduction of a hydroxyl group to form Desfluoro Hydroxy Fallypride.", "Starting Materials": [ "Fallypride", "Sodium hydride", "Bromine", "Hydrogen peroxide", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium borohydride", "Methanol" ], "Reaction": [ "Step 1: Fallypride is treated with sodium hydride in methanol to form the corresponding sodium salt.", "Step 2: Bromine is added to the reaction mixture to form the bromo derivative of Fallypride.", "Step 3: The bromo derivative is treated with sodium borohydride in methanol to form Desfluoro Fallypride.", "Step 4: Desfluoro Fallypride is treated with hydrogen peroxide and sodium hydroxide in methanol to introduce a hydroxyl group and form Desfluoro Hydroxy Fallypride." ] }

CAS 编号

166173-73-5

产品名称

Desfluoro Hydroxy Fallypride

分子式

C₂₀H₃₀N₂O₄

分子量

362.46

同义词

5-(3-Hydroxypropyl)-2,3-dimethoxy-N-[[(2S)-1-(2-propenyl)-2-pyrrolidinyl]methyl]-benzamide;  (S)-5-(3-hydroxypropyl)-2,3-dimethoxy-N-[[1-(2-propenyl)-2-pyrrolidinyl]methyl]-Benzamide; 

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。